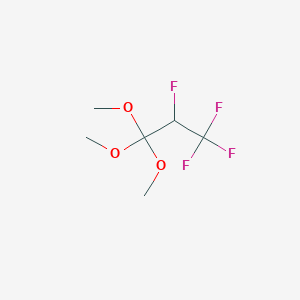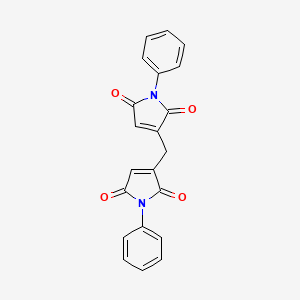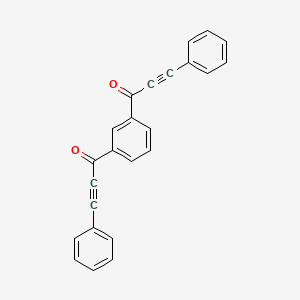
1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is an organic compound with the molecular formula C24H16O2 It is a bis-chalcone derivative, characterized by the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of saturated or partially saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the phenyl rings.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dopamine beta-hydroxylase. The compound binds to the active site of the enzyme, leading to its inactivation and subsequent loss of enzyme activity . This interaction can be influenced by the presence of substrates or competitive inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-en-1-one): A similar bis-chalcone derivative with a double bond instead of a triple bond.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-amine): A derivative with an amine group instead of a ketone group.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-ol): A derivative with a hydroxyl group instead of a ketone group
Uniqueness
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its specific structural features, including the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
41304-89-6 |
|---|---|
Formule moléculaire |
C24H14O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(26)17-15-20-10-5-2-6-11-20/h1-13,18H |
Clé InChI |
ZPKYJPWUKXYQHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)C(=O)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


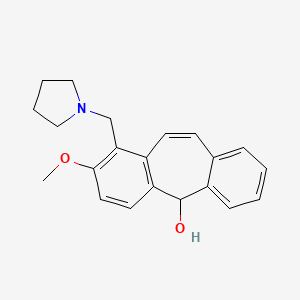
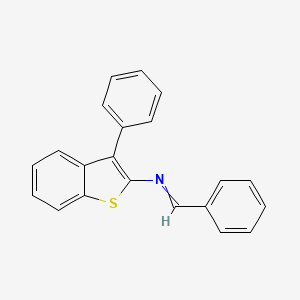
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
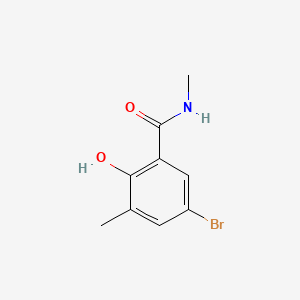
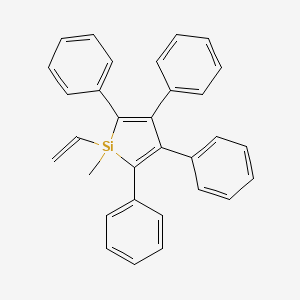
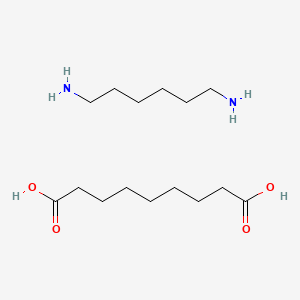
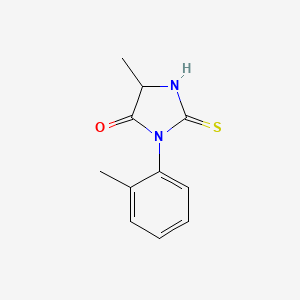
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

